(2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine
Description
Significance of Chiral Piperidine (B6355638) Derivatives as Versatile Building Blocks in Modern Synthesis
Chiral piperidine derivatives are esteemed as versatile building blocks in modern organic synthesis due to their prevalence in biologically active compounds. nih.gov Their rigid cyclic structure allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. The introduction of chiral centers into the piperidine scaffold can significantly influence the physicochemical properties, potency, and selectivity of the resulting molecules. google.com Medicinal chemists utilize these scaffolds to construct complex molecular architectures found in drugs targeting a wide range of diseases. nih.gov The ability to synthesize enantiomerically pure polysubstituted piperidines is therefore a key objective in pharmaceutical research and development.
Overview of (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine as a Defined Stereochemical Intermediate
This compound is a chiral building block with a precisely defined stereochemistry at the C2 and C3 positions of the piperidine ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulation of the molecule during a synthetic sequence. The key structural features of this intermediate are the hydroxyl group at the C3 position and the vinyl group at the C2 position, both with a specific spatial orientation.
The 2,3-disubstituted pattern with a hydroxyl and a vinyl group offers a unique combination of functionalities. The hydroxyl group can act as a handle for further functionalization, such as etherification, esterification, or oxidation. The vinyl group is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, including cross-coupling reactions, olefin metathesis, and Michael additions, making it a valuable precursor for the construction of more complex side chains. The defined (2R, 3S) stereochemistry ensures that these transformations proceed with a high degree of stereocontrol, transferring the chirality of the building block to the final product.
While detailed research findings on this specific compound are not widely available in public literature, its structural motifs are indicative of its potential as a key intermediate in the asymmetric synthesis of complex natural products and pharmaceutical agents. The synthesis of such a molecule would likely involve stereoselective methods to control the relative and absolute stereochemistry of the two contiguous chiral centers.
Table 1: Physical and Chemical Properties of a Representative N-Boc-hydroxylated Piperidine
| Property | Value |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and dichloromethane (B109758). |
| Chirality | (2R,3S) |
Fundamental Importance of Stereocontrol and Enantiopurity in the Synthesis of Complex Molecules
Stereocontrol is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. chemicalbook.com The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological function. chemicalbook.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological activities and metabolic fates. Therefore, the ability to selectively synthesize a single enantiomer of a drug is of paramount importance. google.com
Achieving high levels of enantiopurity is critical to ensure the desired therapeutic effect while minimizing potential side effects that may be associated with the other enantiomer. researchgate.net Stereoselective synthesis, which encompasses both diastereoselective and enantioselective transformations, allows chemists to construct complex molecules with precise control over the stereochemical outcome. nih.gov The use of chiral building blocks, such as this compound, is a powerful strategy in asymmetric synthesis to introduce and maintain stereochemical integrity throughout a synthetic route.
Table 2: Spectroscopic Data for a Representative N-Boc-hydroxylated Piperidine
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.80-5.95 (m, 1H), 5.10-5.25 (m, 2H), 4.00-4.10 (m, 1H), 3.80-3.90 (m, 1H), 3.55-3.65 (m, 1H), 2.80-2.95 (m, 1H), 1.60-1.90 (m, 4H), 1.45 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0, 138.5, 116.0, 80.0, 70.5, 55.0, 42.0, 30.0, 28.5, 25.0. |
| Mass Spectrometry (ESI) | m/z 228.15 [M+H]⁺ |
Note: The spectroscopic data provided is a representative example for a compound with a similar N-Boc protected hydroxylated vinylpiperidine structure and is for illustrative purposes only.
Structure
3D Structure
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-ethenyl-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3 |
InChI Key |
AJPYZOAAGWNJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C=C)O |
Origin of Product |
United States |
Chemical Reactivity and Subsequent Transformations of 2r,3s 1 Boc 3 Hydroxy 2 Vinylpiperidine
Reactions Involving the Hydroxyl Group
Derivatization through Esterification and EtherificationThe scientific literature does not contain specific examples of esterification or etherification of the hydroxyl group in (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine.
Due to the lack of available research data for this specific compound, it is not possible to provide the requested detailed research findings or data tables.
Reactivity and Stability of the Boc-Protected Piperidine (B6355638) Nitrogen
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under a variety of reaction conditions and the numerous methods available for its removal. Its presence on the piperidine nitrogen of this compound renders the nitrogen non-basic and non-nucleophilic, preventing its participation in reactions such as alkylation, acylation, or acid-base chemistry. The reactivity of this moiety is primarily centered on its selective cleavage to liberate the secondary amine.
The removal of the Boc group is a common transformation that can be achieved under various conditions, allowing for the unmasking of the piperidine nitrogen at the desired stage of a synthetic sequence. The choice of deprotection method often depends on the sensitivity of other functional groups within the molecule. For this compound, the presence of a secondary alcohol and a vinyl group must be considered to avoid potential side reactions like elimination or polymerization.
Common strategies for N-Boc deprotection include acidic hydrolysis, thermal cleavage, and Lewis acid-mediated removal. researchgate.netlookchem.comacsgcipr.org
Acidic Conditions: Strong acids are frequently used to cleave the Boc group. mdpi.com The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the collapse of the intermediate to form the protonated amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by a nucleophile or eliminated to form isobutylene. youtube.com Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in solvents such as dioxane, methanol (B129727), or ethyl acetate (B1210297) are standard reagents for this purpose. nih.gov The selection of the acid and solvent system is critical to ensure compatibility with the other functional groups.
Thermal Deprotection: The Boc group can also be removed by heating, often without the need for a catalyst. acsgcipr.org This method involves the thermal fragmentation of the carbamate into the free amine, carbon dioxide, and isobutylene. Thermal deprotection can be carried out in various solvents, with studies showing efficacy in methanol and trifluoroethanol. acs.orgacs.org Continuous flow reactors at high temperatures (e.g., 120-270 °C) have been shown to effectively deprotect N-Boc amines. acs.orgnih.gov This catalyst-free approach can be advantageous for molecules sensitive to strong acids.
Lewis Acid-Mediated Deprotection: Lewis acids can facilitate Boc removal under milder conditions than strong Brønsted acids. Reagents such as trimethylsilyl (B98337) iodide (TMSI) are effective for this transformation. lookchem.comcommonorganicchemistry.com The reaction with TMSI converts the N-Boc group into an N-(CO2TMS) intermediate, which subsequently undergoes solvolysis and decarboxylation to yield the deprotected amine. lookchem.com This method has been shown to be efficient for the deprotection of N-Boc amino acids to yield zwitterionic products. lookchem.comacs.org
The following table summarizes common methodologies applicable for the deprotection of the N-Boc group.
| Methodology | Reagents and Conditions | Mechanism | Considerations for this compound |
| Acidic Hydrolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂; 4M HCl in Dioxane or Ethyl Acetate | Protonation of the carbamate, followed by cleavage to form a tert-butyl cation, CO₂, and the free amine. youtube.com | Potential for acid-catalyzed dehydration of the C3-hydroxyl group or reactions involving the vinyl group. |
| Thermal Cleavage | Heating in a suitable solvent (e.g., Methanol, Toluene, TFE) at high temperatures (120-270 °C), often in a flow reactor. acs.orgnih.gov | Thermally induced elimination reaction producing the amine, CO₂, and isobutylene. acsgcipr.org | High temperatures might induce side reactions. Offers a catalyst-free alternative. |
| Lewis Acid-Mediated | Trimethylsilyl iodide (TMSI) in CH₂Cl₂ or CH₃CN; ZnBr₂ in trifluoroethanol. lookchem.comcommonorganicchemistry.comresearchgate.net | Coordination of the Lewis acid to the carbamate carbonyl, facilitating cleavage. | Generally mild conditions, offering good functional group tolerance. |
| Alternative Acidic | Oxalyl chloride in methanol; Aqueous phosphoric acid. nih.gov | In situ generation of HCl from oxalyl chloride and methanol. nih.gov | Mild conditions reported for structurally diverse compounds. nih.govresearchgate.net |
The N-Boc group exerts a significant influence on the conformational preference of the piperidine ring. Due to the steric bulk of the tert-butyl group and the planar nature of the carbamate linkage, rotation around the N-C(O) bond is restricted. researchgate.netacs.org This restricted rotation often leads to the presence of two distinct rotamers (or conformers) that can be observed by NMR spectroscopy, particularly at low temperatures. researchgate.netnih.gov The energy barrier for this rotation in N-Boc piperidines is significant, though often lower than in the corresponding N-Boc pyrrolidines, allowing for faster interconversion at ambient temperatures. nih.gov
For a substituted N-Boc piperidine, the ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, the thermodynamically most stable chair conformation would likely place the bulky vinyl group in an equatorial position to avoid unfavorable 1,3-diaxial interactions. Consequently, the hydroxyl group at the C3 position would be in an axial orientation.
Stereochemical Stability and Potential for Epimerization
The stereochemical integrity of this compound is a critical aspect of its chemistry, particularly if it is to be used as a chiral building block. Epimerization, the change in configuration at one of several stereocenters, would lead to the formation of diastereomers. The two stereocenters in this molecule are at C2 (bearing the vinyl group) and C3 (bearing the hydroxyl group).
The C-H bond at the C2 position is alpha to the nitrogen atom. Under certain conditions, this proton can be abstracted. While the N-Boc group reduces the basicity of the nitrogen, it can direct lithiation to the adjacent C2 position. However, epimerization at this center is not typically observed under standard deprotection or synthetic manipulations. More specific conditions, such as photoredox catalysis involving a hydrogen atom transfer (HAT) mechanism, have been shown to effectively epimerize substituted piperidines, generally leading to the thermodynamically more stable diastereomer. nih.govnih.gov Such methods often rely on the formation of an α-amino radical intermediate, which can then be re-protonated from either face.
The stereocenter at C3, bearing the hydroxyl group, is generally considered stereochemically robust under neutral, acidic, and moderately basic conditions. Epimerization at this position would likely require more forcing conditions, such as those that proceed through an oxidation-reduction sequence or a retro-aldol/aldol reaction, which are not typically encountered during standard transformations like Boc deprotection.
However, epimerization can be a concern under strongly basic conditions where the C2 proton could be abstracted, especially if the resulting anion is stabilized by the adjacent vinyl group. nih.gov Similarly, strongly acidic conditions could, in some cases, facilitate epimerization, potentially through a retro-Pictet-Spengler type mechanism, although this is less common for simple piperidines. sci-hub.st For most applications, the stereochemistry of this compound is expected to be stable, particularly under the mild conditions often used for the manipulation and deprotection of N-Boc protected amines.
Strategic Applications of 2r,3s 1 Boc 3 Hydroxy 2 Vinylpiperidine in Complex Molecular Assembly
As a Chiral Synthon for Architecturally Complex Substituted Piperidine (B6355638) Alkaloids
The defined stereochemistry of (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine makes it an exemplary chiral pool starting material for the total synthesis of various piperidine alkaloids. Many of these natural products, such as those isolated from the Prosopis and Alocasia genera, feature a 2,3,6-trisubstituted piperidine core. The existing (2R,3S) stereocenters in the synthon can serve as a stereochemical foundation, directing the introduction of further substituents and significantly simplifying complex synthetic challenges.
A prime example of its potential utility is in the synthesis of alkaloids like (+)-prosophylline. The core of prosophylline possesses a (2R,3S,6R) stereochemical configuration. Using the title compound as a starting material provides direct access to the required C2 and C3 stereocenters. The synthetic strategy would then focus on the stereoselective elaboration of the vinyl group to install the C6 side chain. This can be achieved through various established methodologies, including hydroboration-oxidation or cross-metathesis, followed by reduction to set the (6R) stereocenter. The cis-relationship between the C2-vinyl and C3-hydroxyl groups can influence the conformational preference of the ring, thereby guiding the stereochemical outcome of reactions at the C6 position.
The table below illustrates how the stereocenters of This compound could be mapped onto the core structures of several complex piperidine alkaloids.
| Target Alkaloid | Required Stereochemistry | Key Synthetic Transformations from Synthon |
| (+)-Prosophylline | (2R,3S,6R) | Elaboration of the vinyl group to form the C6 alkyl chain with R configuration. |
| (-)-Cassine | (2R,3S,6S) | Conversion of the vinyl group into a C6 side chain with S configuration. |
| (+)-Spectaline | (2R,3S,6R) | Similar to prosophylline, involving extension of the vinyl group. |
This strategic use of a pre-functionalized, stereochemically pure building block streamlines the synthesis, reduces the number of steps, and avoids challenging stereoselective reactions that would be required in a de novo approach.
Building Block for the Construction of Related Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Azepanes)
The utility of This compound extends beyond the synthesis of six-membered rings. Its structure is amenable to sophisticated ring-transformation reactions, enabling access to other important nitrogen-containing heterocycles like pyrrolidines (five-membered) and azepanes (seven-membered) while preserving the original stereochemical information.
Ring Expansion to Azepanes: A powerful strategy for homologating piperidines to azepanes involves a palladium-catalyzed two-carbon ring expansion of 2-vinylpiperidines. chemrxiv.org This process, which can proceed with a high degree of enantio-retention, is directly applicable to the title compound. chemrxiv.org The reaction typically involves the formation of a π-allyl palladium intermediate from the vinyl group, which is then attacked by the piperidine nitrogen, leading to the formation of a seven-membered azepane ring. Applying this methodology to This compound would yield a chiral 4-hydroxy-azepane derivative, a valuable scaffold for drug discovery that is otherwise difficult to access. researchgate.net
Ring Contraction to Pyrrolidines: Accessing pyrrolidines from the piperidine core represents a synthetic challenge that typically requires a skeletal rearrangement. osaka-u.ac.jpresearchgate.netnih.govnih.gov A plausible, albeit multi-step, pathway for the ring contraction of This compound could involve a Wolff rearrangement. This sequence would begin with the protection of the vinyl group (e.g., via dihydroxylation and acetonide formation) followed by oxidation of the C3-hydroxyl to a ketone. Conversion of this ketone to an α-diazoketone at the C2 position would set the stage for the key rearrangement. Upon photochemical or metal-catalyzed activation, the diazoketone would extrude nitrogen and undergo rearrangement to form a ketene, which could be trapped by a nucleophile to yield a C2-substituted pyrrolidine (B122466) carboxylic acid derivative. This transformation would effectively transfer the stereochemical information from the piperidine to a new, highly functionalized pyrrolidine ring.
The following table summarizes these potential ring transformation strategies.
| Target Heterocycle | Key Reaction Type | Plausible Outcome |
| Chiral Azepane | Palladium-Catalyzed Ring Expansion | Stereoretentive formation of a (4S,5R)-1-Boc-5-hydroxy-4-vinylazepane intermediate. |
| Chiral Pyrrolidine | Wolff Rearrangement | Formation of a stereochemically rich pyrrolidine-2-carboxylic acid derivative. |
Precursor to Chiral Amino Acid Derivatives and Peptidomimetics
Non-proteinogenic amino acids and peptidomimetics are crucial tools in drug design for improving the stability, potency, and selectivity of peptide-based therapeutics. nih.govThis compound serves as an excellent precursor for a unique class of cyclic, non-proteinogenic amino acids.
The key transformation is the oxidative cleavage of the C2-vinyl group to a carboxylic acid. This can be reliably achieved using standard ozonolysis conditions (O₃ followed by an oxidative workup) or a Lemieux-Johnson oxidation (OsO₄, NaIO₄). This reaction converts the vinylpiperidine into a (2R,3S)-1-Boc-3-hydroxypiperidine-2-carboxylic acid , a derivative of the amino acid pipecolic acid. The resulting molecule possesses several valuable features for peptidomimetic design:
Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures, such as β-turns or helical motifs.
Defined Stereochemistry: The (2R,3S) stereocenters provide precise three-dimensional positioning of the substituents, which is critical for molecular recognition and binding to biological targets.
Additional Functionality: The C3-hydroxyl group offers a handle for further derivatization, allowing for the introduction of pharmacophores or probes, or for creating branched peptide structures.
The incorporation of such constrained, hydroxylated pipecolic acid derivatives into peptide sequences can lead to peptidomimetics with enhanced enzymatic stability and improved pharmacokinetic properties. nih.gov
| Transformation | Reagents | Product Class |
| Oxidative Cleavage | 1. O₃, CH₂Cl₂/MeOH; 2. Me₂S or PPh₃ | Protected Aldehyde |
| Oxidative Cleavage | 1. O₃, CH₂Cl₂/MeOH; 2. H₂O₂ | Protected Carboxylic Acid (Amino Acid Derivative) |
| Oxidative Cleavage | OsO₄ (cat.), NaIO₄ | Protected Carboxylic Acid (Amino Acid Derivative) |
Utility in the Synthesis of Designed Molecular Architectures with Defined Stereochemistry
The ultimate value of This compound lies in its ability to impart stereochemical control throughout a synthetic sequence. The two pre-existing, contiguous stereocenters act as powerful control elements, directing the stereochemical outcome of subsequent reactions. This principle of "stereochemical communication" is fundamental to modern asymmetric synthesis.
The cis-relationship between the C2-vinyl and C3-hydroxyl groups is particularly influential. For instance:
Directed Epoxidation: The epoxidation of the vinyl group (e.g., using m-CPBA) is expected to be highly diastereoselective. The neighboring hydroxyl group can direct the oxidant to one face of the double bond via hydrogen bonding, leading to the formation of a single diastereomer of the corresponding epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to install new functionalities at the C2 side chain with predictable stereochemistry.
Iminium Ion Cyclizations: The vinyl group can act as a nucleophile in aza-Prins or related iminium ion cyclization reactions to form bicyclic systems like indolizidines. The stereochemistry at C2 and C3 will dictate the facial selectivity of the cyclization, enabling the construction of complex fused-ring systems with high diastereoselectivity. researchgate.net
Conjugate Additions: Transformation of the vinyl group into an α,β-unsaturated carbonyl system would create a Michael acceptor. Subsequent conjugate additions would be influenced by the steric and electronic properties of the chiral piperidine scaffold, favoring the formation of one diastereomer over the other.
In essence, the compound is not merely a building block but a stereochemical template. The initial investment in preparing this enantiopure synthon pays dividends by ensuring stereocontrol in multiple downstream steps, which is a hallmark of an efficient and elegant synthetic strategy.
| Structural Feature | Synthetic Application | Stereochemical Consequence |
| (2R,3S) Stereocenters | Total Synthesis | Foundation for target molecule's absolute stereochemistry. |
| cis-2,3-Substitution | Directed Reactions (e.g., Epoxidation) | High diastereoselectivity due to substrate control. |
| C2-Vinyl Group | Iminium Ion Cyclization | Diastereoselective formation of bicyclic alkaloids (e.g., indolizidines). |
| Piperidine Ring | Conformational Bias | Influences stereoselectivity of reactions at pendant groups. |
Analytical and Spectroscopic Characterization Methods for 2r,3s 1 Boc 3 Hydroxy 2 Vinylpiperidine and Its Precursors/derivatives
Chiral Purity and Absolute Configuration Determination
The definitive establishment of chiral purity and absolute configuration is a critical analytical challenge in the synthesis and characterization of stereoisomerically defined molecules such as (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine. A variety of sophisticated analytical techniques are employed to ensure the desired stereoisomer is obtained with high fidelity and to unambiguously determine the spatial arrangement of its atoms. These methods include classical polarimetry, modern chromatographic separations, and definitive crystallographic techniques.
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules, reflecting their ability to rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For a newly synthesized chiral compound like this compound, measurement of its optical rotation provides an initial indication of its enantiomeric purity. A non-zero value confirms the presence of a non-racemic mixture, and the sign of rotation (+ or -) is a characteristic of the specific enantiomer.
The magnitude of the measured specific rotation can also provide an estimate of enantiomeric excess (ee), although this requires a reference value for the pure enantiomer. Therefore, while essential, optical rotation is often used in conjunction with other, more precise methods for the determination of chiral purity.
Chiral Chromatography (HPLC, GC)
Chiral chromatography is a powerful technique for the separation and quantification of enantiomers and diastereomers, providing a direct measure of chiral purity. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile chiral compounds like N-Boc protected piperidines. The choice of the chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective for a broad range of chiral molecules.
While a specific method for this compound has not been detailed in the literature, a method developed for the closely related (S)-1-Boc-3-hydroxypiperidine provides a strong template for method development. This method utilizes a Chiralpak-IC3 column, which is based on a cellulose tris(3,5-dichlorophenylcarbamate) selector. An isocratic elution with a mobile phase of n-hexane and isopropyl alcohol allows for the baseline separation of the (R) and (S) enantiomers, enabling precise quantification of chiral purity.
| Parameter | Condition |
|---|---|
| Compound | (R)- and (S)-1-Boc-3-hydroxypiperidine |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak-IC3 (250 x 4.6 mm, 3µm) |
| Mobile Phase | n-Hexane / Isopropyl Alcohol (IPA) with 0.2% Trifluoroacetic acid (TFA) (95:5 v/v) |
| Flow Rate | Not specified |
| Detection | UV (wavelength not specified) |
| Column Temperature | Not specified |
Chiral Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For piperidine (B6355638) derivatives, derivatization may be necessary to increase volatility. Chiral GC columns often employ cyclodextrin-based stationary phases. These cyclic oligosaccharides have a chiral cavity, and their derivatives can offer a wide range of selectivities for separating enantiomers. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the enantiomers of the analyte. The stability of these complexes differs, leading to different retention times.
While no specific chiral GC method for this compound is documented, the general applicability of cyclodextrin-based phases for chiral amines and alcohols suggests that this would be a viable approach, potentially after silylation of the hydroxyl group to enhance volatility.
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule as it exists in a crystal lattice, allowing for the unambiguous assignment of the stereochemistry at each chiral center.
For a compound like this compound, which may be an oil or a low-melting solid, obtaining single crystals suitable for X-ray diffraction can be challenging. A common strategy is to convert the molecule into a crystalline derivative. This can be achieved by reacting the hydroxyl group with a heavy-atom-containing reagent, such as p-bromobenzoic acid, to form a crystalline ester. The presence of the heavy atom (bromine) also facilitates the determination of the absolute configuration through the analysis of anomalous dispersion effects.
Future Research Directions and Unaddressed Challenges in the Chemistry of 2r,3s 1 Boc 3 Hydroxy 2 Vinylpiperidine
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
A significant hurdle in the widespread application of (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine is the lack of well-established, efficient, and scalable synthetic routes. While methods for the synthesis of substituted piperidines are numerous, those that can deliver the desired diastereomer with a vinyl substituent in a controlled manner are scarce. Future research in this area should focus on several key aspects:
Asymmetric Synthesis: Developing novel asymmetric syntheses is paramount. This could involve leveraging chiral pool starting materials, employing stereoselective catalysts, or utilizing enzymatic resolutions. Biocatalysis, in particular, offers a promising green alternative to traditional chemical methods.
Green Chemistry Principles: Future synthetic strategies should adhere to the principles of green chemistry, such as minimizing waste, using less hazardous reagents, and improving atom economy.
Scalability: For the compound to be a truly viable building block, its synthesis must be amenable to large-scale production without significant loss of yield or stereochemical purity.
| Potential Synthetic Strategy | Key Advantages | Foreseen Challenges | Sustainability Aspect |
| Asymmetric Biocatalytic Reduction | High enantioselectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope. | Use of renewable resources, biodegradable catalysts. |
| Chiral Auxiliary-Mediated Synthesis | Well-established methodologies, predictable stereochemical outcomes. | Multiple synthetic steps, generation of stoichiometric waste. | Potential for auxiliary recycling. |
| Organocatalytic Asymmetric Cyclization | Metal-free catalysis, operational simplicity. | Catalyst loading, reaction times, substrate scope. | Reduced heavy metal contamination. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The unique combination of a secondary alcohol, a protected amine, and a vinyl group within a defined stereochemical framework endows this compound with a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations of this molecule, including:
Vinyl Group Manipulations: The vinyl group is a versatile handle for a wide range of transformations, including olefin metathesis, hydroboration-oxidation, epoxidation, and polymerization. A thorough exploration of these reactions could lead to a diverse library of novel piperidine (B6355638) derivatives.
Hydroxyl Group Functionalization: The secondary alcohol can be functionalized in numerous ways, such as through esterification, etherification, or oxidation, to introduce further diversity and modulate the biological activity of the resulting compounds.
Ring-Opening and Ring-Expansion Reactions: Investigating the conditions for selective ring-opening or ring-expansion could provide access to other valuable nitrogen-containing heterocyclic scaffolds.
| Transformation Type | Potential Reagents and Conditions | Expected Products | Potential Applications |
| Olefin Metathesis | Grubbs' or Hoveyda-Grubbs' catalysts. | Novel substituted piperidines with extended side chains. | Drug discovery, materials science. |
| Diastereoselective Epoxidation | m-CPBA, Shi epoxidation. | Chiral epoxy-piperidines. | Intermediates for the synthesis of complex natural products. |
| Hydroformylation | Rhodium or cobalt catalysts, syngas. | Piperidines with aldehyde functionalities. | Building blocks for further synthetic elaborations. |
Expanding the Scope of Applications as a Versatile Chiral Building Block in Divergent Synthesis
The true value of this compound lies in its potential as a versatile chiral building block for the divergent synthesis of complex molecules. Its multiple functional groups and defined stereochemistry make it an ideal starting point for the synthesis of libraries of compounds for biological screening. Future research in this direction should focus on:
Natural Product Synthesis: The structural motifs present in this building block are found in numerous alkaloids and other natural products. Its use could significantly shorten the synthetic routes to these complex targets.
Medicinal Chemistry: The piperidine core is a common feature in many approved drugs. Utilizing this chiral building block could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
Combinatorial Chemistry: The orthogonal reactivity of the functional groups allows for the rapid generation of a wide range of derivatives, which is highly valuable in combinatorial chemistry and high-throughput screening.
Integration with Flow Chemistry and Automated Synthesis Methodologies
To accelerate the synthesis and exploration of the chemical space around this compound, the integration of modern synthesis technologies is crucial. Flow chemistry and automated synthesis offer several advantages over traditional batch processes.
Flow Chemistry: Continuous flow processes can offer improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch. acs.org This can lead to higher yields, shorter reaction times, and improved scalability.
Automated Synthesis: Automated platforms can be used to rapidly synthesize and purify libraries of derivatives, freeing up researchers' time for more creative tasks. This high-throughput approach is essential for exploring the structure-activity relationships of new compounds.
| Technology | Key Benefits | Implementation Challenges | Potential Impact |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. acs.org | Initial setup costs, potential for clogging with solid materials. | Accelerated process development and manufacturing. |
| Automated Synthesis | High-throughput experimentation, rapid library generation, improved reproducibility. | Requirement for robust and reliable reactions, integration of analytical techniques. | Faster lead discovery and optimization in drug development. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R,3S)-1-Boc-3-hydroxy-2-vinylpiperidine, and how can reaction conditions be optimized?
- Methodology :
- Boc Protection : Start with a piperidine scaffold and introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine .
- Vinyl Group Introduction : Employ organometallic reagents (e.g., Grignard or Stille coupling) or palladium-catalyzed cross-coupling reactions to install the vinyl group at the 2-position. Control stereochemistry using chiral auxiliaries or asymmetric catalysis .
- Hydroxyl Group Retention : Protect the 3-hydroxy group during synthesis (e.g., silylation) to prevent undesired side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading to improve yield and enantiomeric excess (ee).
Q. How can the stereochemical configuration of this compound be experimentally verified?
- Analytical Techniques :
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction. Refine data with SHELXL .
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) and compare retention times with standards .
- NMR Spectroscopy : Use Mosher’s ester derivatives or NOESY to confirm spatial arrangement of substituents .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Precautions :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as piperidine derivatives can irritate mucous membranes .
- Store under inert gas (N₂ or Ar) at –20°C to prevent decomposition.
Advanced Research Questions
Q. How do stereochemical variations at the 2 and 3 positions impact biological activity or target binding?
- Case Studies :
- Compare (2R,3S) with (2S,3R) or (2R,3R) isomers in receptor-binding assays. For example, (2R,3S) configurations in similar compounds show enhanced affinity for neurological targets due to optimal hydrogen-bonding geometry .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like proteases or kinases. The vinyl group may occupy hydrophobic pockets, while the hydroxyl participates in polar interactions .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?
- Troubleshooting :
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals by correlating through-bond couplings.
- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
- Impurity Analysis : Use LC-MS to identify byproducts from incomplete Boc deprotection or vinyl group isomerization .
Q. What strategies enable the design of hybrid pharmacophores incorporating this compound for enhanced bioactivity?
- Hybridization Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
